Prephenic acid barium salt
Description
Contextual Significance of Prephenic Acid as a Central Metabolic Intermediate
Prephenic acid, or its anionic form prephenate, is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, plants, and some protozoans. wikipedia.org This pathway is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. bspublications.net Since this pathway is absent in animals, these amino acids are essential dietary components for them. nih.gov
The formation of chorismic acid is a critical branch point in the shikimate pathway. bspublications.net From chorismate, the pathway diverges. One branch, catalyzed by the enzyme chorismate mutase, leads to the formation of prephenic acid through a Claisen rearrangement. wikipedia.orgbspublications.net Prephenic acid then stands at a metabolic crossroads, serving as the direct precursor to both phenylalanine and tyrosine. wikipedia.orgontosight.ai
The conversion of prephenate to phenylalanine proceeds through the action of prephenate dehydratase, which catalyzes the dehydration and decarboxylation of prephenate to form phenylpyruvate. wikipedia.orgebi.ac.uk Phenylpyruvate is then transaminated to yield phenylalanine. researchgate.net Alternatively, prephenate can be converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase through an oxidative decarboxylation reaction. wikipedia.orgwikipedia.org 4-hydroxyphenylpyruvate is subsequently transaminated to produce tyrosine. wikipedia.org
The regulation of prephenate metabolism is intricate, involving feedback inhibition where the final products, phenylalanine and tyrosine, can inhibit the enzymes involved in their own synthesis to prevent overproduction. ontosight.ai The central position of prephenic acid makes it a critical control point in the flow of carbon into the aromatic amino acid biosynthetic pathways.
Recent research has also uncovered new roles for prephenate beyond the synthesis of proteinogenic amino acids. It has been identified as a precursor for a variety of secondary metabolites, including nonproteinogenic amino acids and antibiotics. researchgate.netacs.org Furthermore, a groundbreaking discovery has shown that prephenic acid can act as an oxygen atom donor for hydroxylation reactions in the anaerobic biosynthesis of ubiquinone (vitamin Q), a vital component of cellular respiration. college-de-france.fr This novel function highlights a new biochemical mechanism for adaptation to anaerobic environments. college-de-france.fr
Historical Discoveries and Elucidation of the Shikimate Pathway
The journey to understanding the shikimate pathway and the role of prephenic acid began in the mid-20th century. The pathway is named after shikimic acid, a key intermediate that was first isolated from the Japanese star anise flower (Illicium anisatum), known as "shikimi-no-ki" in Japanese. nih.gov
In the early 1950s, the groundbreaking work of Bernhard Davis and his colleagues, using mutant strains of Escherichia coli, was instrumental in fully elucidating the sequence of reactions that constitute the shikimate pathway. oup.comannualreviews.org These studies, along with contributions from other researchers, pieced together the seven enzymatic steps that convert the simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.govnumberanalytics.com
The discovery and isolation of prephenic acid itself proved to be a significant challenge due to its inherent instability. wikipedia.orgcapes.gov.br As a 1,4-cyclohexadiene (B1204751) derivative, it is readily aromatized under acidic or basic conditions. wikipedia.orgcapes.gov.br The first successful isolation of prephenic acid was achieved from mutants of E. coli that were blocked in the conversion of prephenate to phenylpyruvic acid. wikipedia.org It was during this process that the more stable barium salt of prephenic acid was obtained. wikipedia.orgsci-hub.se This stable form was crucial for subsequent structural and enzymatic studies.
The elucidation of the shikimate pathway has had far-reaching implications. Because the pathway is essential in many microorganisms and plants but absent in animals, its enzymes have become important targets for the development of herbicides and antimicrobial agents. annualreviews.orgnumberanalytics.com The most well-known example is the herbicide glyphosate (B1671968), which inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the pathway. wikipedia.orgnumberanalytics.com
Role of Prephenate Salts in Biochemical Research Methodologies
The inherent instability of prephenic acid makes its direct use in biochemical assays challenging. wikipedia.orgcapes.gov.br To overcome this, researchers have relied on its more stable salt forms, most notably the barium salt. wikipedia.orgsci-hub.se The isolation of prephenic acid as its barium salt was a critical step that enabled detailed investigation of its chemical properties and its role in enzymatic reactions. wikipedia.org
Prephenic acid barium salt serves as a crucial substrate in in vitro studies of the enzymes that act upon it, such as prephenate dehydratase and prephenate dehydrogenase. nih.gov By providing a stable and reliable source of the substrate, the barium salt has allowed for the purification, characterization, and kinetic analysis of these enzymes from various organisms. nih.gov These studies have been fundamental to understanding the mechanisms of phenylalanine and tyrosine biosynthesis.
Furthermore, the availability of prephenate salts has facilitated the investigation of the regulatory mechanisms that control the flow of metabolites through the aromatic amino acid pathway. For example, researchers have used prephenate to study feedback inhibition of enzymes by the end products of the pathway.
The synthesis and purification of prephenate salts have been refined over the years. Methods have been developed for the enzymatic conversion of chorismate to prephenate and the subsequent isolation of the product as a pure sodium or barium salt in good yield. sci-hub.setandfonline.com These methods often utilize mutant strains of microorganisms that accumulate prephenic acid. sci-hub.seebi.ac.uk
In addition to its use in studying the canonical shikimate pathway, prephenic acid and its salts are now being used to explore newly discovered metabolic pathways. The identification of prephenate as a precursor to various secondary metabolites has opened up new avenues of research where stable prephenate derivatives are indispensable tools. researchgate.netacs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDQWSGCJPALI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2931-08-0 | |
| Record name | Prephenic acid barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthetic Pathways and Precursors of Prephenic Acid
The Shikimate Pathway: Pre-Chorismate Stages
The shikimate pathway, also referred to as the chorismate biosynthesis pathway, begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from the glycolysis pathway and erythrose 4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the synthesis of chorismate. bioone.orgresearchgate.net This conversion involves seven distinct enzymatic reactions. nih.govnih.gov
The conversion of PEP and E4-P to chorismate is a seven-step process catalyzed by six enzymes; in plants, the third and fourth steps are carried out by a bifunctional enzyme. bioone.orgresearchgate.net The final step is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, catalyzed by chorismate synthase. wikipedia.orgbioone.org
Table 1: Enzymatic Steps of the Shikimate Pathway to Chorismate
| Step | Substrate(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4-P) | 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DAHPS) | 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate synthase (DHQS) | 3-dehydroquinate |
| 3 | 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate |
| 4 | 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |
| 5 | Shikimate | Shikimate kinase | Shikimate 3-phosphate |
| 6 | Shikimate 3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase (CS) | Chorismate |
Data sourced from multiple references. wikipedia.orgbioone.orgresearchgate.net
The regulation of the shikimate pathway is critical for controlling the flow of carbon into aromatic compound biosynthesis. In microorganisms, the pathway is primarily regulated by feedback inhibition and repression of the first enzyme, DAHP synthase. nih.govnih.gov This enzyme's activity can be inhibited by the final aromatic amino acid products. nih.gov
In higher plants, the regulation is more complex and appears to occur mainly at the genetic level, as a clear physiological feedback inhibitor has not been consistently identified. nih.gov Plant DAHP synthase is subject to intricate metabolite-mediated regulation. oup.com For instance, in Arabidopsis thaliana, different isoforms of the enzyme show varying sensitivity to inhibition by tyrosine and tryptophan. oup.com Furthermore, intermediates from downstream pathways, such as chorismate and caffeate, can also inhibit DAHP synthase activity. researchgate.net This suggests a multi-layered regulatory network that connects primary and secondary metabolism. researchgate.net
Chorismate Mutase: The Convergent Point to Prephenate
Chorismate stands at a major metabolic branch point. bioone.org The enzyme chorismate mutase catalyzes the conversion of chorismate to prephenate, the first committed step in the biosynthesis of phenylalanine and tyrosine. wikipedia.org This reaction channels the common precursor away from tryptophan synthesis. wikipedia.org
The transformation of chorismate to prephenate is a rare example of a naturally occurring pericyclic reaction, specifically a wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement. wikipedia.orgresearchgate.net Chorismate mutase dramatically accelerates this reaction, with a rate enhancement of approximately a million-fold compared to the uncatalyzed reaction. wikipedia.org The enzyme achieves this by binding the substrate in a constrained conformation that closely resembles the transition state of the reaction. ebi.ac.uk This conformational restriction and electrostatic stabilization within the active site are key to its catalytic power. ebi.ac.uk
Chorismate mutase is a key regulatory point and is subject to allosteric feedback regulation. researchgate.net In many organisms, its activity is inhibited by the downstream products phenylalanine and tyrosine, while it is often activated by tryptophan. researchgate.netnih.gov This reciprocal regulation allows the cell to maintain a balance in the flux of chorismate towards the different aromatic amino acid pathways. nih.gov For example, when tryptophan levels are high, chorismate mutase is activated, directing more chorismate toward phenylalanine and tyrosine synthesis. Conversely, high levels of phenylalanine or tyrosine inhibit the enzyme, conserving chorismate for tryptophan production. researchgate.net
Prephenate as a Pivotal Branch-Point Intermediate in Aromatic Amino Acid Biosynthesis
Prephenic acid itself is an unstable 1,4-cyclohexadiene (B1204751) intermediate that serves as the immediate precursor for both phenylalanine and tyrosine. wikipedia.org The initial isolation of this compound was achieved as its barium salt from mutant strains of Escherichia coli that were unable to process it further. wikipedia.org From this branch point, dedicated enzymatic pathways lead to the final amino acids. bioone.org
The biosynthesis of phenylalanine proceeds through the dehydration of prephenate by prephenate dehydratase to form phenylpyruvic acid, which is then transaminated. wikipedia.orgyoutube.com Tyrosine can be synthesized via two primary routes. In the 4-hydroxyphenylpyruvate route, prephenate is dehydrogenated by prephenate dehydrogenase to yield 4-hydroxyphenylpyruvic acid, which is subsequently transaminated. wikipedia.orgyoutube.com Alternatively, in the arogenate route, which is predominant in plants, prephenate is first transaminated by prephenate aminotransferase to form arogenate. nih.govresearchgate.net Arogenate is then converted to either phenylalanine by arogenate dehydratase or to tyrosine by arogenate dehydrogenase. nih.govnih.gov
Table 2: Metabolic Fate of Prephenate in Aromatic Amino Acid Biosynthesis
| Pathway | Intermediate | Enzyme(s) | Final Product |
|---|---|---|---|
| Phenylalanine Biosynthesis | Phenylpyruvic acid | Prephenate dehydratase, Aminotransferase | Phenylalanine |
| Tyrosine Biosynthesis (Route 1) | 4-hydroxyphenylpyruvic acid | Prephenate dehydrogenase, Aminotransferase | Tyrosine |
| Phenylalanine/Tyrosine Biosynthesis (Arogenate Route) | Arogenate | Prephenate aminotransferase (PAT) | Arogenate |
| Arogenate | Arogenate dehydratase (ADT) | Phenylalanine | |
| Arogenate | Arogenate dehydrogenase (ADH) | Tyrosine |
Data sourced from multiple references. wikipedia.orgnih.govnih.gov
Enzymology of Prephenic Acid Transformation and Downstream Pathways
Prephenate Dehydratase (PDT)
Prephenate dehydratase (PDT) is a key enzyme in the biosynthesis of L-phenylalanine, catalyzing the conversion of prephenate to phenylpyruvate through a combined dehydration and decarboxylation reaction. This enzyme is a crucial component of the shikimate pathway in organisms like bacteria, archaea, fungi, and plants.
Catalytic Mechanism of Prephenate to Phenylpyruvate Conversion
The conversion of prephenate to phenylpyruvate by Prephenate Dehydratase (EC 4.2.1.51) is a concerted reaction involving both dehydration and decarboxylation. The reaction is initiated by the carboxylate group of prephenate, which drives the aromatization of the ring structure. This process leads to the simultaneous elimination of a water molecule and a molecule of carbon dioxide.
prephenate ⇌ phenylpyruvate + H₂O + CO₂
Structural Biology of Prephenate Dehydratase: Active Site and Domain Organization
Prephenate dehydratase typically exists as a tetramer, which can be described as a dimer of dimers, with the dimer being the basic catalytic unit. The enzyme is generally composed of two primary domains: a catalytic domain and a regulatory domain.
Catalytic Domain (PDT Domain): Located at the N-terminus, this domain consists of two similar subdomains that form a cleft between them. This cleft houses the highly conserved active site where the conversion of prephenate occurs. Across the dimer interface, the clefts from two protomers align to create an extended active site. A threonine residue within this site is considered a key catalytic residue.
Regulatory Domain (ACT Domain): This domain is responsible for the allosteric regulation of the enzyme's activity. At the interface of the dimer, two ACT domains come together to form two highly conserved pockets where allosteric effectors, such as L-phenylalanine, can bind.
| Structural Component | Location | Function | Key Characteristics |
|---|---|---|---|
| Quaternary Structure | Overall Enzyme | Forms the functional enzymatic unit | Typically a tetramer (dimer of dimers). |
| Catalytic (PDT) Domain | N-terminus | Binds prephenate and catalyzes its conversion | Composed of two subdomains forming an active site cleft. |
| Regulatory (ACT) Domain | C-terminus | Binds allosteric regulators | Forms pockets at the dimer interface for effector binding. |
Allosteric Regulation of Prephenate Dehydratase Activity by Aromatic Amino Acids
The activity of prephenate dehydratase is commonly regulated by the end-products of the aromatic amino acid biosynthetic pathway, primarily L-phenylalanine. This feedback inhibition is a crucial mechanism for controlling the metabolic flux towards phenylalanine synthesis.
L-phenylalanine acts as an allosteric inhibitor by binding to the regulatory ACT domains. This binding event induces a significant conformational change in the enzyme, transitioning it from a high-activity, relaxed (R) state to a low-activity, tense (T) state. In some organisms, such as Neisseria gonorrhoeae, L-tyrosine can act as an allosteric activator, modulating the synthesis of L-phenylalanine. The binding of these aromatic amino acids to the regulatory sites alters the enzyme's quaternary structure, which in turn affects the catalytic activity at the distant active site.
Isoforms and Functional Diversity of Prephenate Dehydratase Across Organisms
Prephenate dehydratase exhibits significant diversity in its structure and function across different organisms. In many Gram-positive bacteria and archaea, PDT exists as a monofunctional enzyme, consisting of the catalytic and regulatory domains. However, in Gram-negative bacteria like E. coli, the PDT domain is often fused with chorismate mutase, forming a bifunctional enzyme known as the P-protein (PheA). In this arrangement, the chorismate mutase domain catalyzes the preceding step, converting chorismate to prephenate, which is then channeled directly to the PDT active site.
In plants, the primary route to phenylalanine is often considered to be via arogenate dehydratase (ADT). However, studies have shown that some plant ADT isoforms also possess prephenate dehydratase (PDT) activity. For example, in soybean (Glycine max), several putative ADT enzymes were characterized, with some showing detectable PDT activity, suggesting a dual-function capability that could contribute to cytosolic phenylalanine synthesis. This functional diversity highlights the varied evolutionary strategies for regulating aromatic amino acid biosynthesis.
Prephenate Dehydrogenase (PDH)
Prephenate dehydrogenase (PDH) is an oxidoreductase that plays a central role in the biosynthesis of tyrosine. It is a key enzyme in the shikimate pathway, directing the intermediate prephenate towards the tyrosine branch.
Oxidative Decarboxylation Mechanism of Prephenate to 4-Hydroxyphenylpyruvate
The two substrates for this enzyme are prephenate and NAD⁺, and the three products are 4-hydroxyphenylpyruvate, CO₂, and NADH. A conserved histidine residue within the active site is known to be important for the catalytic activity. The mechanism involves the oxidation of the hydroxyl group of prephenate, coupled with the reduction of NAD⁺ to NADH, which facilitates the subsequent decarboxylation and aromatization of the ring to form 4-hydroxyphenylpyruvate.
| Substrates | Enzyme | Products |
|---|---|---|
| Prephenate | Prephenate Dehydrogenase (PDH) | 4-Hydroxyphenylpyruvate |
| NAD⁺ | NADH + H⁺ + CO₂ |
Structural Basis of Prephenate Dehydrogenase Function and Cofactor Binding (e.g., NAD+)
Prephenate dehydrogenase (PDH) is a pivotal enzyme in the tyrosine biosynthesis pathway, catalyzing the NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate. The structural architecture of PDH is crucial to its function and has been elucidated through X-ray crystallography.
The enzyme typically functions as a homodimer, with each monomer comprising two distinct domains: an N-terminal domain and a C-terminal domain.
N-terminal Domain: This domain is responsible for binding the cofactor NAD+. It features a modified nucleotide-binding fold, also known as a Rossmann fold, which is a common structural motif in nucleotide-binding proteins. The binding of NAD+ is a prerequisite for the catalytic activity, positioning the nicotinamide (B372718) ring in proximity to the active site for hydride transfer.
C-terminal Domain: This domain is primarily involved in binding the substrate, prephenate, and also forms the dimerization interface between the two monomers.
| Structural Feature | Function | Key Characteristics |
|---|---|---|
| Quaternary Structure | Enzyme Stability and Activity | Typically a homodimer. |
| N-terminal Domain | Cofactor (NAD+) Binding | Contains a modified Rossmann fold. |
| C-terminal Domain | Substrate (Prephenate) Binding & Dimerization | Forms the main dimerization interface. |
| Active Site | Catalysis | Located at the interface between the N- and C-terminal domains. |
Allosteric Regulation of Prephenate Dehydrogenase Activity
Allosteric regulation is a critical mechanism for controlling metabolic pathways by allowing the final product of a pathway to inhibit an early enzymatic step, a process known as feedback inhibition. This prevents the unnecessary synthesis of metabolites when they are abundant. Prephenate dehydrogenase, as a key enzyme in tyrosine synthesis, is subject to such allosteric control, although the specific regulatory molecules can vary between organisms.
In many bacteria, the activity of prephenate dehydrogenase is allosterically inhibited by L-tyrosine, the end product of the pathway. Tyrosine binds to a regulatory site on the enzyme, distinct from the active site where prephenate binds. This binding event induces a conformational change in the enzyme's structure, which reduces its catalytic efficiency and slows down the production of 4-hydroxyphenylpyruvate.
Kinetic studies on the bifunctional chorismate mutase-prephenate dehydrogenase from Escherichia coli have provided detailed models for this feedback inhibition by L-tyrosine. However, the regulatory patterns are not universal. For instance, in Corynebacterium glutamicum, prephenate dehydrogenase is only partially inhibited by L-tyrosine. In contrast, the enzyme from Neisseria gonorrhoeae is inhibited by the intermediate 4-hydroxyphenylpyruvate but not by L-tyrosine itself. This diversity in regulatory mechanisms reflects the different metabolic demands and evolutionary adaptations of various organisms.
| Organism | Allosteric Inhibitor | Reference |
|---|---|---|
| Escherichia coli | L-Tyrosine | |
| Corynebacterium glutamicum | L-Tyrosine (partial inhibition) | |
| Neisseria gonorrhoeae | 4-Hydroxyphenylpyruvate |
Monofunctional vs. Bifunctional Prephenate Dehydrogenase Enzymes
Prephenate dehydrogenase (PDH) can exist in two distinct architectural forms: as a monofunctional enzyme or as part of a larger, bifunctional protein.
Monofunctional PDH: These are enzymes whose sole catalytic activity is the conversion of prephenate to 4-hydroxyphenylpyruvate. They are encoded by a distinct gene and function independently of other enzymatic activities in the pathway.
Bifunctional PDH: In many organisms, particularly enteric bacteria like Escherichia coli, the prephenate dehydrogenase activity is fused with chorismate mutase activity into a single polypeptide chain. This bifunctional enzyme, often called the T-protein (encoded by the tyrA gene), catalyzes two sequential steps in the tyrosine biosynthesis pathway: the conversion of chorismate to prephenate (chorismate mutase activity) and the subsequent conversion of prephenate to 4-hydroxyphenylpyruvate (prephenate dehydrogenase activity).
Similarly, in the phenylalanine biosynthesis pathway of many bacteria, chorismate mutase is fused with prephenate dehydratase to form a bifunctional P-protein (encoded by the pheA gene). The fusion of sequential enzymes into a single protein is thought to offer metabolic advantages, such as increased efficiency through substrate channeling, where the product of the first reaction is directly passed to the active site of the second reaction without diffusing into the cytoplasm. It also allows for coordinated regulation of both enzymatic activities.
| Characteristic | Monofunctional PDH | Bifunctional PDH (T-protein) |
|---|---|---|
| Catalytic Activities | Only Prephenate Dehydrogenase | Chorismate Mutase and Prephenate Dehydrogenase |
| Gene Product | Single-function protein | Single polypeptide with two distinct catalytic domains |
| Metabolic Advantage | Allows for independent regulation | Substrate channeling, coordinated regulation |
| Example Organism | Various bacteria | Escherichia coli |
Prephenate Aminotransferase (PAT) and Arogenate Dehydratase (ADT) in Alternative Pathways
While the conversion of prephenate to 4-hydroxyphenylpyruvate (by PDH) or phenylpyruvate (by prephenate dehydratase) represents the classical routes for tyrosine and phenylalanine synthesis in many bacteria, plants and some microorganisms utilize an alternative pathway involving arogenate as a key intermediate. In this "arogenate pathway," prephenate is not oxidatively decarboxylated but is first converted to arogenate through a transamination reaction.
This alternative route is catalyzed by two key enzymes:
Prephenate Aminotransferase (PAT): This enzyme transfers an amino group to prephenate, forming arogenate.
Arogenate Dehydratase (ADT): This enzyme subsequently converts arogenate to phenylalanine. For tyrosine synthesis, arogenate is converted to tyrosine by arogenate dehydrogenase.
Biochemical and genetic evidence has shown that the arogenate pathway is the predominant route for phenylalanine biosynthesis in plants.
Enzymatic Conversion of Prephenate to Arogenate
The conversion of prephenate to arogenate is a transamination reaction catalyzed by prephenate aminotransferase (PAT), also known as glutamate-prephenate aminotransferase. In this reaction, the keto acid prephenate acts as the amino group acceptor, while an amino acid, typically L-glutamate or L-aspartate, serves as the amino group donor.
The reaction is as follows: Prephenate + L-Glutamate ⇌ Arogenate + α-Ketoglutarate
In plants and many microorganisms that utilize this pathway, the equilibrium strongly favors the formation of arogenate. Interestingly, research has shown that PAT activity can be exhibited by enzymes from different aminotransferase classes. For instance, the PAT from Arabidopsis thaliana is a bispecific enzyme that belongs to the aspartate aminotransferase family and can efficiently catalyze the transamination of both prephenate and oxaloacetate. This highlights the evolutionary adaptability of enzymes, where a pre-existing enzyme fold has been co-opted for a new, yet chemically similar, function in a metabolic pathway.
Structural and Mechanistic Insights into Prephenate Aminotransferase
The molecular mechanisms and structural basis of prephenate aminotransferase (PAT) have been significantly clarified by X-ray crystallography studies, particularly of the enzyme from Arabidopsis thaliana (AtPAT). PAT enzymes belong to the family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which utilize PLP as a cofactor to facilitate the transfer of the amino group.
The structure of AtPAT reveals key residues involved in substrate binding and catalysis. The active site is shaped to accommodate both the keto acid (prephenate) and amino acid (glutamate/aspartate) substrates. Ligand-binding analyses have identified specific amino acid residues, such as Glu108 in AtPAT, that are critical for determining the enzyme's specificity for both its keto acid and amino acid substrates.
The catalytic mechanism follows a typical ping-pong bi-bi reaction common to aminotransferases.
The amino acid substrate (e.g., glutamate) binds to the active site, and its amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the keto acid product (α-ketoglutarate).
The keto acid substrate (prephenate) then binds to the active site.
The amino group from PMP is transferred to prephenate, forming the amino acid product (arogenate) and regenerating the original PLP-enzyme complex.
Structural studies have also uncovered a potential new regulatory mechanism, identifying cysteine as an inhibitor of PAT activity in both plants and some bacteria.
| Feature | Description | Reference |
|---|---|---|
| Enzyme Class | Aminotransferase (Transaminase) | |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | |
| Reaction Mechanism | Ping-pong bi-bi | |
| Key Structural Insight | Crystal structure from Arabidopsis thaliana has been solved. | |
| Key Active Site Residue | Glu108 in AtPAT is crucial for substrate specificity. | |
| Identified Inhibitor | Cysteine |
Enzyme Kinase Activities and Substrate Specificity
Protein kinases are enzymes that catalyze the transfer of a phosphate (B84403) group, typically from ATP, to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein, a process known as phosphorylation. This modification is a fundamental mechanism of cellular regulation, altering a protein's activity, localization, or stability.
In the context of the direct metabolism of prephenic acid, there is no evidence to suggest that prephenic acid itself is a substrate for protein kinases. Its biochemical transformations are primarily catalyzed by dehydrogenases, dehydratases, mutases, and aminotransferases.
However, the principle of substrate specificity , which is paramount for kinase function, is equally critical for the enzymes that do act on prephenic acid. Substrate specificity ensures that an enzyme acts only on its intended target molecule(s), preventing unwanted side reactions and maintaining metabolic order. This specificity is achieved through a combination of factors:
Active Site Geometry: The three-dimensional shape and chemical properties of an enzyme's active site are precisely tailored to bind its specific substrate. For prephenate dehydrogenase, the active site must accommodate the cyclohexadiene ring and carboxylate groups of prephenate.
Molecular Recognition: Specific non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, form between the enzyme's active site residues and the substrate. These interactions ensure a high-affinity and correctly oriented binding of the substrate for catalysis to occur.
Docking and Scaffolding: In some cases, specificity is enhanced by interactions outside the active site. Docking domains on a kinase can bind to specific motifs on a substrate protein, increasing the local concentration of the substrate near the active site and ensuring phosphorylation at the correct location. While not described in the same terms for prephenate-metabolizing enzymes, the fusion of enzymes into bifunctional proteins (like the T-protein) serves a similar purpose of localizing the substrate for the subsequent reaction.
Therefore, while prephenic acid is not a substrate for kinases, the high degree of substrate specificity that governs kinase activity is a universal principle that also ensures the precise and efficient channeling of prephenic acid through its designated metabolic pathways.
Metabolic Regulation and Flux Control of Prephenate Centric Pathways
Hierarchical Control Mechanisms in Aromatic Amino Acid Biosynthesis
The biosynthesis of aromatic amino acids is governed by a hierarchical control system that operates at both the enzyme and genetic levels. nih.gov This ensures that the flow of carbon from central metabolism into the shikimate pathway and further into the specific branches for phenylalanine, tyrosine, and tryptophan is tightly regulated in response to the cell's needs.
At the top of the hierarchy is the regulation of the first committed step of the entire pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). nih.gov The activity of DAHPS is often regulated by the final end products—phenylalanine, tyrosine, and tryptophan. This overarching control prevents the unnecessary drain of primary metabolites like phosphoenolpyruvate (B93156) and erythrose 4-phosphate into the pathway when the aromatic amino acids are abundant. rsc.org
Prephenate sits (B43327) at a crucial subsequent branch point, where the pathway diverges towards phenylalanine and tyrosine synthesis on one hand, and indirectly influences the tryptophan branch through the availability of the common precursor, chorismate. nih.gov The enzymes that utilize prephenate, prephenate dehydratase and prephenate dehydrogenase, are key points of regulation within this hierarchy, subject to control by phenylalanine and tyrosine, respectively. anl.govnih.gov This branching allows for fine-tuning the production of individual amino acids. In many microorganisms, these control mechanisms are organized in a sequential manner, where the end product of one branch can influence the activity of enzymes in another, creating an integrated regulatory network. anl.gov
Feedback Inhibition and Allosteric Activation in Prephenate Metabolism
Feedback inhibition is a primary mechanism for the rapid and efficient control of metabolic flux through the prephenate-centric pathways. This form of allosteric regulation involves the end products of the pathway binding to enzymes at sites distinct from their active sites, thereby modulating their catalytic activity. nih.govstudy.com
Key instances of feedback inhibition in prephenate metabolism include:
Phenylalanine on Prephenate Dehydratase: The conversion of prephenate to phenylpyruvate, the penultimate step in phenylalanine biosynthesis in many bacteria, is catalyzed by prephenate dehydratase. This enzyme is typically inhibited by phenylalanine, the final product of this branch. anl.govebi.ac.uk
Tyrosine on Prephenate Dehydrogenase: Similarly, the enzyme prephenate dehydrogenase, which catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate en route to tyrosine, is subject to feedback inhibition by tyrosine. anl.govnih.gov
Cross-Inhibition: In some organisms, a degree of cross-inhibition has been observed. For instance, in Bacillus subtilis, phenylalanine can inhibit prephenate dehydrogenase at high concentrations, and tryptophan can also exert some inhibitory effect on both prephenate dehydratase and prephenate dehydrogenase. anl.gov
Conversely, allosteric activation also plays a role in regulating these pathways. A notable example is the activation of chorismate mutase, the enzyme that produces prephenate from chorismate. In many plants and microorganisms, this enzyme is activated by tryptophan. nih.gov This reciprocal regulation helps to balance the metabolic flux between the different branches of the aromatic amino acid pathway. When tryptophan levels are high, it promotes the conversion of chorismate to prephenate, thereby increasing the potential flux towards phenylalanine and tyrosine synthesis. nih.gov
| Enzyme | Metabolic Step | Allosteric Effector | Effect |
|---|---|---|---|
| Prephenate Dehydratase | Prephenate → Phenylpyruvate | Phenylalanine | Inhibition |
| Prephenate Dehydrogenase | Prephenate → 4-Hydroxyphenylpyruvate | Tyrosine | Inhibition |
| Chorismate Mutase | Chorismate → Prephenate | Tryptophan | Activation |
| Chorismate Mutase | Chorismate → Prephenate | Phenylalanine / Tyrosine | Inhibition |
Transcriptional and Translational Regulation of Prephenate Pathway Genes
In addition to the immediate control exerted by allosteric regulation, the biosynthesis of aromatic amino acids is also controlled at the level of gene expression. This transcriptional and translational regulation provides a slower, more long-term mechanism to adapt to changes in amino acid availability.
In bacteria, the genes encoding the enzymes of the aromatic amino acid pathways are often organized into operons. uni-goettingen.de The expression of these operons is controlled by regulatory proteins that can act as repressors or activators in response to the presence or absence of the pathway's end products. nih.gov For example, in Escherichia coli, the expression of genes involved in phenylalanine biosynthesis can be influenced by the availability of phenylalanine. When phenylalanine is scarce, transcription of the relevant genes is increased to boost the production of the necessary enzymes.
In eukaryotes like the yeast Saccharomyces cerevisiae, the regulatory system is different. The genes for amino acid biosynthesis are typically not in operons but are scattered throughout the genome. nih.govuni-goettingen.de Their expression is often coordinated by a general amino acid control system. When cells experience starvation for any single amino acid, a master transcriptional activator, such as GCN4 in yeast, is synthesized. nih.gov This activator then binds to the promoter regions of numerous genes across multiple amino acid biosynthetic pathways, including those involving prephenate, leading to a general increase in their transcription. nih.gov
Translational control mechanisms also contribute to the regulation of these pathways. For instance, the synthesis of the GCN4 activator in yeast is itself regulated at the translational level in response to amino acid starvation. This multi-tiered genetic control ensures that the cell can mount a robust and coordinated response to changes in nutrient availability, adjusting the entire metabolic network as needed.
Metabolic Interconnections and Cross-Talk with Other Pathways
The prephenate-centric pathways are not isolated metabolic routes but are intricately connected with other areas of cellular metabolism. nih.gov These interconnections are crucial for coordinating cell growth and responses to environmental cues.
Furthermore, the aromatic amino acids themselves are precursors for a vast array of other essential molecules and secondary metabolites. nih.govnih.govfrontiersin.org This places prephenate at a critical metabolic crossroads.
Examples of metabolic cross-talk include:
Secondary Metabolism: In plants, a significant portion of photosynthetically fixed carbon, up to 30-40% in woody plants, is channeled through phenylalanine into the phenylpropanoid pathway. nih.govfrontiersin.org This pathway produces a wide variety of compounds, including lignin (B12514952), flavonoids, and phytoalexins, which are essential for structural support, pigmentation, and defense. nih.gov
Hormone Biosynthesis: The aromatic amino acids are precursors to plant hormones like auxin (from tryptophan) and salicylate, which regulate numerous aspects of plant growth and development. nih.gov
Cross-Regulation with Other Amino Acid Pathways: There is evidence of cross-regulation between the biosynthetic pathways of different amino acid families. For example, a close correlation has been noted between the metabolism of aromatic amino acids and branched-chain amino acids. frontiersin.org
This extensive metabolic network highlights the central role of prephenate and its derivatives. The intricate regulatory mechanisms governing its synthesis and conversion ensure that the flux through these pathways is responsive not only to the immediate need for protein synthesis but also to the broader metabolic and developmental requirements of the organism.
Analytical and Synthetic Methodologies in Prephenate Research
Chromatographic Techniques for Prephenate Analysis
Chromatography is an indispensable tool for the separation and purification of prephenate from complex biological mixtures or reaction media. nih.gov Both liquid and gas chromatography have been adapted for its analysis, each with specific requirements and challenges.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of prephenate. nih.gov Reversed-phase columns, such as C8 or C18, are commonly employed to separate the polar prephenate molecule from other components. purdue.eduscience.gov The selection of the mobile phase is critical and often consists of an aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile. pan.olsztyn.plscholarsresearchlibrary.com
The coupling of HPLC with Mass Spectrometry (MS) provides a powerful tool for both quantification and structural confirmation. However, the analysis of prephenate by LC-MS is complicated by its instability. nih.gov Prephenate can easily undergo spontaneous decarboxylation and dehydration to form phenylpyruvate, particularly under acidic conditions or at elevated temperatures that can occur during the analysis. nih.gov Researchers have observed that during LC-MS analysis, a significant portion of prephenate can be converted to phenylpyruvate within the mass spectrometer's ion source, meaning that the detected phenylpyruvate ion (m/z = 163.0395) often appears at the same retention time as the prephenate ion (m/z = 225.0392). nih.gov This necessitates careful optimization of LC and MS conditions to minimize degradation and allow for accurate quantification. purdue.edunih.gov
Table 1: Representative HPLC Conditions for Prephenate Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) purdue.edu | Separates prephenate based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) purdue.edu | Elutes compounds from the column with varying polarity. |
| pH | Near-neutral (e.g., pH 7.0) google.com | Enhances the stability of prephenate during separation. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min scholarsresearchlibrary.com | Controls the speed of separation and resolution. |
| Detection | UV Detector or Mass Spectrometer nih.govpurdue.edu | Quantifies and/or identifies the eluted prephenate. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution analytical technique, but its application to non-volatile and thermally labile compounds like prephenic acid is not direct. researchgate.net Direct injection of prephenic acid into a GC system would lead to immediate decomposition. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. researchgate.netjfda-online.com
The most common derivatization strategy for organic acids, including prephenate, is a two-step process:
Methoximation: This initial step targets carbonyl (keto) groups. The sample is treated with a reagent like methoxyamine hydrochloride to convert the keto group of prephenate into a more stable methoxime derivative. youtube.commdpi.com This process is crucial for preventing the formation of multiple derivatives from tautomers in the subsequent step. youtube.com
Silylation: Following methoximation, the hydroxyl and carboxyl groups are converted into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with TMS groups, which significantly increases the molecule's volatility and makes it suitable for GC-MS analysis. youtube.commdpi.com
This combined approach allows for the sensitive detection and quantification of prephenate as part of broader metabolic profiling studies. uah.edu
Spectroscopic Methods for Prephenate Detection and Characterization
Spectroscopic techniques are vital for the structural elucidation of prephenate and for monitoring its transformation in enzymatic reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including prephenic acid. nih.govcore.ac.uk Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms and the stereochemistry of the molecule can be established. nih.gov For prephenic acid, NMR analysis was crucial in confirming the cis configuration of the hydroxyl and the pyruvyl side chain on the cyclohexadiene ring. wikipedia.orgacs.org The analysis is typically performed in a solvent like deuterium (B1214612) oxide (D₂O) at a controlled pH to ensure the stability of the compound. bmrb.io
Table 2: ¹H and ¹³C NMR Chemical Shifts for Prephenic Acid in D₂O at pH 7.4
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 51.25 |
| C2/C6 (Olefinic) | 5.99 | 130.36 / 134.01 |
| C3/C5 (Olefinic) | 5.99 | 130.36 / 134.01 |
| C4 | 4.52 | 64.07 |
| C7 (Methylene) | 3.14 | 50.66 |
| C8 (Keto) | - | Not reported |
| C9 (Carboxyl) | - | Not reported |
| C10 (Carboxyl) | - | Not reported |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000108. bmrb.io
UV-Visible (UV-Vis) spectrophotometry is a widely used, convenient, and cost-effective method for monitoring the kinetics of enzyme-catalyzed reactions in real-time. ijpp.org.increative-enzymes.comspectroscopyonline.com While prephenic acid itself does not possess a distinct chromophore that absorbs in the near-UV or visible range, its enzymatic conversions can be monitored indirectly. thermofisher.com
A common strategy involves coupling the reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH). ijpp.org.in For instance, the activity of prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, is an NAD⁺-dependent reaction. The formation of NADH can be continuously monitored by the increase in absorbance at 340 nm. nih.govacs.org The rate of the reaction is directly proportional to the change in absorbance over time, allowing for the determination of key enzymatic parameters. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹, a standard value used in calculating enzyme activity. researchgate.net
Chemical and Chemoenzymatic Synthesis of Prephenic Acid and Analogs
The synthesis of prephenic acid is complicated by the molecule's propensity for aromatization. bohrium.com Both purely chemical and combined chemoenzymatic strategies have been developed to access this important intermediate and its analogs.
The first total chemical synthesis of prephenic acid (as its disodium (B8443419) salt) and its stereoisomer, epiprephenic acid (as its barium salt), was a landmark achievement by Samuel Danishefsky's group. acs.org This synthesis not only provided access to the material for study but also rigorously confirmed its stereochemistry. acs.org The general chemical approach to prephenic acid must begin with a cyclohexadienone precursor, which can then be subjected to reduction and further functional group manipulation to build the final structure. bohrium.com
Chemoenzymatic synthesis offers an elegant and efficient alternative, leveraging the high selectivity of enzymes. nih.govnih.govresearchgate.net In nature, prephenic acid is synthesized from chorismic acid in a reaction catalyzed by the enzyme chorismate mutase. wikipedia.orgresearchgate.net This transformation is a rare example of a pericyclic reaction—specifically, a acs.orgacs.org-sigmatropic Claisen rearrangement—in primary metabolism. researchgate.net By using isolated chorismate mutase or whole-cell systems, researchers can produce prephenic acid stereospecifically from chorismate. This biocatalytic approach is also amenable to the synthesis of prephenic acid analogs by using engineered enzymes or modified substrates, which is a powerful strategy for creating novel chemical probes or compounds. nih.govucl.ac.uk
Table 3: Comparison of Synthetic Approaches to Prephenic Acid
| Approach | Key Features | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Multi-step process starting from cyclohexadienone precursors. bohrium.com | Access to both natural and unnatural stereoisomers (e.g., epiprephenate). acs.org | Requires careful control of reaction conditions to prevent aromatization; can be lengthy. bohrium.com |
| Chemoenzymatic Synthesis | Uses the enzyme chorismate mutase to catalyze the rearrangement of chorismic acid. researchgate.net | High stereoselectivity, mild reaction conditions, environmentally benign. | Substrate availability (chorismic acid) can be a limiting factor. |
Strategies for Total Chemical Synthesis of Prephenic Acid
The inherent instability of prephenic acid, which readily undergoes aromatization, poses a significant challenge to its chemical synthesis. wikipedia.org Despite these difficulties, several successful total syntheses have been accomplished, providing crucial access to this molecule for biochemical studies.
One of the seminal total syntheses was reported by Danishefsky et al. in 1979. acs.orgacs.org This approach established the stereochemistry of naturally occurring prephenic acid. acs.org A key step in this synthesis involves a Diels-Alder reaction, a powerful method for forming the cyclohexadiene ring structure at the core of prephenate. organicchemistrydata.orgorgsyn.org The Danishefsky synthesis provided unambiguous proof of the structure of prephenic acid and also yielded its stereoisomer, epiprephenic acid. acs.org
Another notable strategy was developed by Ramage and Macleod in 1986. Their synthesis also provided a route to disodium prephenate, highlighting alternative approaches to constructing the complex and sensitive molecular architecture. acs.org These total synthesis strategies, while complex, are invaluable as they are not reliant on biological systems and allow for the potential creation of analogues to probe enzyme mechanisms.
| Synthetic Strategy | Key Reaction | Primary Outcome | Reference |
| Danishefsky, 1979 | Diels-Alder Reaction | Confirmed stereochemistry of prephenic acid; synthesis of prephenate and epiprephenate. | acs.orgacs.org |
| Ramage & Macleod, 1986 | Alternative Cyclohexadiene Formation | Successful synthesis of disodium prephenate. | acs.org |
Enzymatic Approaches for Prephenate and Derivative Synthesis
Nature's method for synthesizing prephenate is elegant and highly efficient, relying on the enzyme chorismate mutase (EC 5.4.99.5). wikipedia.org This enzyme catalyzes the conversion of chorismate to prephenate through a pericyclic Claisen rearrangement. wikipedia.orgnih.govresearchgate.net The enzyme accelerates this reaction by a factor of more than a million compared to the uncatalyzed reaction. nih.gov This enzymatic conversion is the sole known example of a naturally occurring enzyme-catalyzed pericyclic reaction and represents the committed step in the biosynthesis of phenylalanine and tyrosine in bacteria, fungi, and plants. wikipedia.orgtaylorandfrancis.com
The prephenate formed can then be used as a substrate by other enzymes to produce a variety of derivatives. These enzymatic transformations are central to the divergent pathways leading to aromatic amino acids. nih.gov
Prephenate dehydratase (PDT) catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, a direct precursor to phenylalanine. wikipedia.orgnih.govebi.ac.uk
Prephenate dehydrogenase (PDH) catalyzes the oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate, the precursor to tyrosine. wikipedia.orgresearchgate.net
Prephenate aminotransferase (PAT) transfers an amino group from a donor (like glutamate) to prephenate, forming arogenate. nih.govwikipedia.orgresearchgate.net Arogenate can then be converted to either phenylalanine or tyrosine. taylorandfrancis.comnih.gov
These enzymatic approaches are not only fundamental to understanding metabolic pathways but are also harnessed in laboratory settings for the controlled synthesis of prephenate and its derivatives for further study. researchgate.net
Utility of Prephenic Acid Barium Salt in Laboratory Research
Due to the inherent instability of prephenic acid in its free acid form, the more stable salt forms are exclusively used in laboratory research. The barium salt of prephenic acid is particularly important because it is crystalline and can be isolated with high purity, making it a reliable standard and substrate for biochemical and enzymatic studies. wikipedia.orgsigmaaldrich.comscbt.com
Isolation and Purification Protocols for Prephenic Acid as Barium Salt
The first successful isolation of prephenic acid was achieved from mutants of Escherichia coli that were deficient in the ability to metabolize it further. wikipedia.org The protocol takes advantage of the relative stability of the barium salt.
A general procedure involves the following steps:
Enzymatic Synthesis : Chorismate is converted to prephenate in a cell-free extract or using purified chorismate mutase.
Precipitation : A soluble barium salt, such as barium hydroxide (B78521) or barium acetate, is added to the reaction mixture. This causes the precipitation of prephenic acid as its barium salt, while other components remain in solution.
Purification : The crude barium prephenate precipitate is collected and can be further purified by recrystallization. This process effectively removes unreacted substrate, enzyme, and other interfering compounds from the initial biological preparation.
This protocol yields barium prephenate as a stable, off-white powder that can be stored and handled for subsequent experimental use. semanticscholar.org The conversion to other salt forms, such as the potassium or sodium salt, can be achieved by treating the barium salt with a corresponding sulfate (B86663) salt (e.g., K₂SO₄), which precipitates the barium as insoluble barium sulfate. semanticscholar.org
Application of Prephenate Barium Salt in Enzymatic Assay Systems
Prephenate barium salt is an indispensable substrate for the in vitro characterization of several key enzymes in the shikimate pathway. Its use allows for the precise measurement of enzyme kinetics and the investigation of regulatory mechanisms like feedback inhibition.
Prephenate Dehydratase (PDT) Assay : In this assay, prephenate barium salt is used as the substrate. The activity of PDT is monitored by measuring the rate of formation of phenylpyruvate. ebi.ac.uk This can be done spectrophotometrically, as phenylpyruvate has a characteristic absorbance in the ultraviolet range, particularly after conversion to its enol form under alkaline conditions. semanticscholar.org
Prephenate Dehydrogenase (PDH) Assay : This assay measures the conversion of prephenate to 4-hydroxyphenylpyruvate. nih.govnih.gov The reaction requires a cofactor, either NAD⁺ or NADP⁺. Enzyme activity is typically followed by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of the cofactor to NADH or NADPH. researchgate.net
Prephenate Aminotransferase (PAT) Assay : The activity of PAT is assayed by measuring the formation of arogenate from prephenate. nih.govnih.gov This can be a coupled assay where the product, arogenate, is subsequently acted upon by a specific arogenate dehydrogenase, and the resulting production of NADH or NADPH is monitored spectrophotometrically at 340 nm. nih.gov
In all these assays, the high purity of the commercially available this compound is crucial for obtaining accurate and reproducible results. sigmaaldrich.com
Stabilization and Storage Considerations for this compound
While the barium salt is significantly more stable than the free acid, it is not indefinitely stable and requires specific storage conditions to prevent degradation. The primary degradation pathway is non-enzymatic aromatization to phenylpyruvate.
Key Storage Recommendations:
Temperature : Long-term storage at low temperatures, specifically at or below -20°C, is mandatory. biosynth.comsigmaaldrich.com
Moisture : The compound should be kept in a tightly sealed container to protect it from moisture, which can facilitate degradation.
pH : Solutions of prephenate barium salt should be prepared in neutral or slightly alkaline buffers (pH ~8.0) and used promptly, as acidic conditions rapidly catalyze its conversion to phenylpyruvic acid. nih.gov
For shipping, this compound is typically transported on dry ice to maintain its integrity. sigmaaldrich.com Adherence to these storage and handling protocols is essential for ensuring the compound's purity and reactivity in sensitive enzymatic assays.
Genomic and Proteomic Insights into Prephenate Metabolism
Gene Identification and Characterization of Prephenate Pathway Enzymes
The enzymatic steps in the conversion of prephenate are catalyzed by a suite of enzymes whose corresponding genes have been identified and characterized in various organisms. Key enzymes in this pathway include prephenate aminotransferase (PAT), arogenate dehydratase (ADT), and prephenate dehydrogenase (PDH).
Prephenate Aminotransferase (PAT): In plants, the transamination of prephenate to arogenate is a critical step in the biosynthesis of phenylalanine and tyrosine. Genes encoding PAT have been identified in species like Petunia hybrida and Arabidopsis thaliana. Biochemical characterization of these enzymes has shown that they direct the carbon flow from prephenate to arogenate, establishing the arogenate pathway as the predominant route for phenylalanine biosynthesis in plants. Structural and kinetic analyses of PAT from Arabidopsis thaliana have identified key amino acid residues, such as Glu108, that are crucial for substrate specificity, likely playing a role in the evolution of PAT activity among a class of enzymes known as class Ib aspartate aminotransferases.
Arogenate Dehydratase (ADT): This enzyme catalyzes the conversion of arogenate to phenylalanine. In Arabidopsis thaliana, a family of six ADT genes has been identified. While all six isoenzymes are located in the chloroplasts, they exhibit both overlapping and distinct functions. Notably, some ADT isoforms, such as ADT1 and ADT2, are bifunctional and can also utilize prephenate as a substrate, thereby acting as prephenate dehydratases (PDT). The deficiency of the bifunctional ADT2 in Arabidopsis has been shown to cause embryo arrest and seed abortion, highlighting its essential role.
Prephenate Dehydrogenase (PDH): PDH is responsible for the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor to tyrosine. This enzyme is found in many bacteria and plants. In some bacteria, such as Escherichia coli, the PDH domain is fused with a chorismate mutase domain in a bifunctional protein. The regulation of PDH activity is often achieved through feedback inhibition by tyrosine.
A summary of key enzymes and their genetic identifiers in a model organism is presented in the table below.
| Enzyme | Gene (E. coli) | Function |
| Chorismate Mutase / Prephenate Dehydratase | pheA | Bifunctional enzyme catalyzing the conversion of chorismate to prephenate and prephenate to phenylpyruvate. |
| Prephenate Dehydrogenase | tyrA | Catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate. |
Comparative Genomics of Prephenate Metabolic Pathways Across Biological Kingdoms
Comparative genomic analyses have revealed fascinating diversity in the organization and utilization of prephenate metabolic pathways across bacteria, archaea, fungi, and plants. Two primary pathways for phenylalanine and tyrosine biosynthesis diverge from prephenate: the arogenate pathway and the phenylpyruvate pathway.
Bacteria and Archaea: In many bacteria and archaea, the phenylpyruvate pathway is the primary route for phenylalanine and tyrosine synthesis. This involves the direct conversion of prephenate to phenylpyruvate by prephenate dehydratase (in phenylalanine biosynthesis) or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (in tyrosine biosynthesis). However, the arogenate pathway is also present in some prokaryotes. Genomic analyses suggest that the functionality of prephenate aminotransferase, the entry point into the arogenate pathway, has evolved independently on multiple occasions in different classes of aminotransferases.
Fungi: In fungi, such as Saccharomyces cerevisiae, the phenylpyruvate pathway is also the dominant route for aromatic amino acid biosynthesis. The ARO7 gene in yeast encodes a chorismate mutase that converts chorismate to prephenate.
Plants: In contrast to microbes, the arogenate pathway is the major route for phenylalanine and tyrosine biosynthesis in plants. Phylogenetic and bioinformatic studies of plant prephenate aminotransferases (PPA-ATs) and arogenate dehydratases (ADTs) suggest that these enzymes are most closely related to homologs from Chlorobi/Bacteroidetes bacteria. This finding points towards a potential horizontal gene transfer event from a bacterial ancestor to a eukaryotic ancestor of Plantae, which enabled the efficient production of phenylalanine and its numerous derived secondary metabolites, such as lignin (B12514952) and flavonoids, in plants.
The distribution of these pathways across different kingdoms is summarized in the table below.
| Kingdom | Predominant Pathway for Phenylalanine/Tyrosine Biosynthesis | Key Enzymes |
| Bacteria | Phenylpyruvate Pathway (some exceptions) | Prephenate Dehydratase, Prephenate Dehydrogenase |
| Archaea | Phenylpyruvate Pathway (in many species) | Prephenate Dehydratase, Prephenate Dehydrogenase |
| Fungi | Phenylpyruvate Pathway | Chorismate Mutase, Prephenate Dehydratase |
| Plants | Arogenate Pathway | Prephenate Aminotransferase, Arogenate Dehydratase, Arogenate Dehydrogenase |
Proteomic Analysis of Enzyme Expression and Post-Translational Modifications
Proteomic studies provide a snapshot of the proteins present in a cell or tissue at a given time, offering insights into enzyme expression levels. Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can significantly impact their activity, stability, and localization.
While comprehensive proteomic analyses specifically targeting the full suite of prephenate-metabolizing enzymes are not extensively documented in readily available literature, general proteomic approaches have been used to identify and quantify these enzymes in various organisms under different conditions. For instance, changes in the abundance of metabolic enzymes, including those in the shikimate pathway, have been observed in response to environmental stresses.
Post-translational modifications are crucial for regulating cellular processes. Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. These modifications can act as molecular switches, turning enzyme activity on or off, or targeting them for degradation. Although specific PTMs for many prephenate pathway enzymes have not been extensively characterized, the regulation of these enzymes through allosteric feedback inhibition is well-documented. For example, chorismate mutase and prephenate dehydrogenase from Alcaligenes eutrophus are subject to feedback inhibition by phenylalanine and tyrosine, respectively. This allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another site, is a key mechanism for controlling metabolic flux. The evolution of these allosteric regulatory mechanisms has been a subject of study, particularly in plant chorismate mutases.
The potential impact of various PTMs on enzyme function is summarized below.
| Post-Translational Modification | Potential Effect on Enzyme Function |
| Phosphorylation | Can activate or deactivate enzymes, influencing catalytic activity. |
| Glycosylation | May affect protein folding, stability, and localization. |
| Acetylation | Can alter enzyme activity and protein-protein interactions. |
| Ubiquitination | Often targets proteins for degradation by the proteasome. |
| Allosteric Regulation | Fine-tunes enzyme activity in response to metabolic feedback. |
Functional Divergence and Evolution of Prephenate-Transforming Enzymes
The enzymes that utilize prephenate as a substrate have undergone significant functional divergence throughout evolution, leading to a variety of catalytic activities and regulatory mechanisms.
Bifunctional and Monofunctional Enzymes: In the plant kingdom, the arogenate dehydratase (ADT) family in Arabidopsis thaliana provides a clear example of functional divergence. While some isoforms like ADT3 are monofunctional, strictly using arogenate, others such as ADT1 and ADT2 are bifunctional, capable of using both arogenate and prephenate as substrates. This bifunctionality suggests an evolutionary link between the arogenate and phenylpyruvate pathways in plants. The essential role of the bifunctional ADT2 in seed development underscores the physiological importance of this enzymatic plasticity. In some bacteria, chorismate mutase and prephenate dehydratase activities are found in a single bifunctional protein, while in others, they are monofunctional enzymes.
Evolution of Substrate Specificity: The evolution of prephenate aminotransferase (PAT) activity is another example of functional divergence. Studies have shown that PAT functionality has arisen independently in at least three different classes of aminotransferases in microorganisms. This convergent evolution highlights the selective advantage of the arogenate pathway under certain conditions. The structural basis for substrate recognition in enzymes like PAT has been investigated, with specific amino acid residues identified as key determinants of substrate specificity. Understanding the molecular basis of substrate specificity is crucial for protein engineering efforts aimed at altering enzyme function.
Evolution of Allosteric Regulation: The control of metabolic pathways through allosteric regulation is a key evolutionary innovation. In the prephenate pathway, enzymes such as chorismate mutase and prephenate dehydratase are often allosterically regulated by the end products of the pathway, phenylalanine and tyrosine. The evolution of these allosteric sites has allowed for precise control of metabolic flux in response to cellular needs. For instance, studies on chorismate mutases from early plants have provided insights into how allosteric regulation by different amino acids has evolved. The crystal structures of prephenate dehydratase in its active (R-state) and inhibited (T-state) conformations have revealed the structural basis of allosteric inhibition by L-phenylalanine.
The table below summarizes the key aspects of functional divergence in prephenate-transforming enzymes.
| Evolutionary Aspect | Example | Significance |
| Bifunctionality | Arabidopsis ADT1 and ADT2 with both ADT and PDT activity. | Provides metabolic flexibility and highlights the evolutionary connection between the arogenate and phenylpyruvate pathways. |
| Convergent Evolution | Independent evolution of PAT activity in different aminotransferase classes. | Demonstrates the repeated emergence of a beneficial metabolic trait. |
| Substrate Specificity | Key amino acid residues in PAT determining substrate preference. | Provides a molecular basis for the evolution of new enzymatic functions. |
| Allosteric Regulation | Feedback inhibition of chorismate mutase and prephenate dehydratase by aromatic amino acids. | Enables precise control of metabolic pathways in response to cellular demands. |
Prephenate Metabolism in Diverse Biological Systems
Microbial Systems: Bacteria, Fungi, and Archaea
In microorganisms, the shikimate pathway and subsequent prephenate metabolism are vital for synthesizing aromatic amino acids necessary for protein synthesis and as precursors for other essential molecules. This pathway is a common target for the development of antimicrobial agents, as it is absent in humans.
Escherichia coli is a well-studied model organism for understanding prephenate metabolism. In E. coli, the biosynthesis of phenylalanine and tyrosine from prephenate occurs through distinct enzymatic steps. The conversion of chorismate to prephenate is catalyzed by chorismate mutase. wikipedia.orgnih.gov Following this, prephenate can be directed towards either phenylalanine or tyrosine biosynthesis.
For phenylalanine synthesis, prephenate is converted to phenylpyruvate by prephenate dehydratase. wikipedia.org In E. coli, chorismate mutase and prephenate dehydratase activities are often found on a single bifunctional protein, encoded by the pheA gene. asm.org Mutants with derepressed synthesis of this enzyme have been shown to excrete phenylalanine. asm.org
For tyrosine synthesis, prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase. wikipedia.orgnih.gov In E. coli, this activity is part of another bifunctional enzyme, chorismate mutase-prephenate dehydrogenase, encoded by the tyrA gene. nih.govresearchgate.net The synthesis of these enzymes is tightly regulated by the end products, phenylalanine and tyrosine, through feedback inhibition and repression of gene expression. nih.govfrenoy.eu
| Enzyme | Gene | Function in E. coli |
| Chorismate mutase P-prephenate dehydratase | pheA | Bifunctional enzyme that converts chorismate to prephenate and then prephenate to phenylpyruvate in the phenylalanine biosynthesis pathway. asm.org |
| Chorismate mutase T-prephenate dehydrogenase | tyrA | Bifunctional enzyme that converts chorismate to prephenate and then prephenate to 4-hydroxyphenylpyruvate in the tyrosine biosynthesis pathway. nih.govresearchgate.net |
The shikimate pathway, and by extension prephenate metabolism, is a critical component of the metabolic machinery of many pathogenic microorganisms, making it a potential target for antimicrobial drug development. The aromatic amino acids produced via this pathway are not only essential for the pathogen's growth but can also be precursors for virulence factors.
In Mycobacterium tuberculosis, the causative agent of tuberculosis, the shikimate pathway is essential for its survival. Chorismate mutase, which produces prephenate, is a key enzyme in this pathway and is considered a unique target for developing anti-tuberculosis drugs because this pathway is absent in humans. taylorandfrancis.com
Fungi and yeast also rely on the shikimate pathway for the synthesis of aromatic amino acids. taylorandfrancis.com While the core metabolic route from chorismate to prephenate and then to phenylalanine and tyrosine is conserved, there can be variations in the enzymes and their regulation compared to bacteria. nih.govnih.gov
In the yeast Saccharomyces cerevisiae, the production of aromatic compounds like 2-phenylethanol, a flavor and fragrance compound, originates from the shikimate pathway via prephenate and phenylpyruvate. ijfmr.com The metabolism of phenylalanine, derived from prephenate, through the Ehrlich pathway leads to the formation of this and other valuable compounds. ijfmr.com Fungi possess a diverse and active secondary metabolism, and many of the precursors for these secondary metabolites are derived from primary metabolic pathways like the shikimate pathway. nih.gov The metabolic pathways in fungi, including those involving prephenate, are often encoded by gene clusters. nih.gov
Archaea, representing a distinct domain of life, also possess metabolic pathways for carbohydrate and amino acid metabolism, though they often feature unique enzymes and pathway variations compared to bacteria and eukaryotes. nih.govresearchgate.net While detailed studies on prephenate metabolism across a wide range of archaea are less common, the presence of the shikimate pathway in many archaeal genomes suggests a similar central role for prephenate in aromatic amino acid biosynthesis.
Plant Systems: Primary Metabolism and Secondary Metabolite Production
In plants, the shikimate pathway is a major conduit of photosynthetically fixed carbon, with a significant portion being channeled towards the synthesis of aromatic amino acids and a vast array of secondary metabolites. nih.gov Prephenate is a critical branch-point intermediate in this network, linking primary metabolism to the production of numerous compounds essential for plant growth, development, and defense. nih.gov
The aromatic amino acid phenylalanine, derived from prephenate, is the precursor to a large and diverse class of plant secondary metabolites known as phenylpropanoids. nih.govwikipedia.orgnih.gov The first committed step in the phenylpropanoid pathway is the deamination of phenylalanine to trans-cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov
From cinnamic acid, a series of enzymatic reactions including hydroxylations and methylations lead to the synthesis of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org These core phenylpropanoids serve as building blocks for a multitude of other compounds, including:
Lignin (B12514952): A complex polymer that provides structural support to the plant cell wall. nih.gov
Flavonoids: A diverse group of compounds with roles in pigmentation (e.g., anthocyanins), UV protection, and defense. wikipedia.org
Coumarins and Lignans: Compounds involved in plant defense. nih.gov
Stilbenes: A class of compounds with antimicrobial properties. wikipedia.org
The biosynthesis of these compounds is a testament to the central role of prephenate-derived phenylalanine in plant metabolism.
| Prephenate-Derived Precursor | Key Enzyme | Resulting Class of Compounds | Examples |
| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Phenylpropanoids | Cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid nih.govwikipedia.org |
| Phenylpropanoids | Various downstream enzymes | Lignin, Flavonoids, Coumarins, Lignans, Stilbenes | Lignin polymers, Anthocyanins, Quercetin, Resveratrol nih.govwikipedia.org |
The biosynthesis of aromatic amino acids and their derived secondary metabolites in plants is a highly organized process, with specific steps being localized to different subcellular compartments. The primary site for the shikimate pathway, including the reactions involving prephenate, is the plastid (chloroplasts in photosynthetic tissues). nih.govnih.gov
Studies on the subcellular localization of enzymes involved in this pathway have provided insights into its compartmentalization. For instance, prephenate aminotransferase, an enzyme that converts prephenate to arogenate, has been found to be localized in the plastids of sorghum leaves. nih.govnih.gov Similarly, arogenate dehydratases, which catalyze the final step in phenylalanine biosynthesis in many plants, are also localized to the stroma and stromules of chloroplasts. researchgate.net
This plastidial localization of the prephenate pathway suggests that the synthesis of aromatic amino acids is closely linked to photosynthesis, which provides the necessary carbon precursors and energy. The transport of intermediates and end products across the plastid envelope is a crucial aspect of regulating the flow of carbon into different metabolic pathways within the plant cell. Some studies also suggest the existence of cytosolic pathways for tyrosine biosynthesis in certain plants, indicating a more complex compartmentalization than previously thought. ncsu.edu
Biotechnological and Metabolic Engineering Applications of Prephenate Pathways
Engineering Microbial Cell Factories for Enhanced Aromatic Amino Acid Production
The demand for aromatic amino acids is on the rise for their use in animal feed, as precursors for pharmaceuticals, and in the food industry. nih.gov Consequently, significant research has focused on engineering microbial cell factories, such as Escherichia coli and Corynebacterium glutamicum, for the enhanced production of these compounds. nih.govresearchgate.net Metabolic engineering strategies often target the prephenate node to increase the metabolic flux towards L-phenylalanine and L-tyrosine.
Key strategies for enhancing aromatic amino acid production include:
Alleviation of feedback inhibition: The enzymes DAHP synthase and chorismate mutase are often subject to feedback inhibition by the final products (L-phenylalanine and L-tyrosine). nih.gov Introducing mutations to render these enzymes insensitive to feedback inhibition is a common and effective strategy to increase production. nih.govmdpi.com
Deletion of competing pathways: Eliminating pathways that divert intermediates away from the desired aromatic amino acid biosynthesis can significantly improve product yield. frontiersin.org
Enhancing precursor supply: Engineering the central carbon metabolism to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial precursors of the shikimate pathway, is another crucial step. nih.govfrontiersin.org
Table 1: Examples of Engineered Microorganisms for Aromatic Amino Acid Production
| Microorganism | Engineering Strategy | Product | Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of feedback-resistant DAHP synthase and chorismate mutase/prephenate dehydratase. | L-Phenylalanine | >60 g/L | nih.gov |
| Corynebacterium glutamicum | Deregulation of feedback inhibition and enhancement of the pentose (B10789219) phosphate (B84403) pathway. | L-Phenylalanine | ~30 g/L | nih.gov |
| Saccharomyces cerevisiae | Overexpression of feedback-insensitive chorismate mutase and precursor pathway enzymes. | L-Tyrosine | >10 g/L | frontiersin.org |
Diversion of Prephenate Flux for Bio-based Chemical and Pharmaceutical Production
Beyond aromatic amino acids, the prephenate pathway is a gateway to a wide range of valuable bio-based chemicals and pharmaceuticals. gea.comkit.edu By introducing novel enzymatic activities into microbial hosts, the metabolic flux from prephenate can be redirected to produce specialty chemicals.
Examples of products derived from the diversion of prephenate flux include:
p-Coumaric acid: A precursor for flavonoids, stilbenes, and other phenylpropanoids. Engineering E. coli with a tyrosine ammonia-lyase (TAL) can convert L-tyrosine, derived from prephenate, into p-coumaric acid.
Mandelic acid: A valuable chiral building block for the synthesis of pharmaceuticals. frontiersin.org Engineered E. coli strains have been developed to produce (S)-mandelic acid from glucose via the shikimate pathway. frontiersin.org
Non-proteinogenic amino acids: The discovery of novel enzyme families, such as non-aromatizing prephenate decarboxylases, has opened up pathways to unique amino acid products used in the synthesis of natural products with pharmaceutical potential, like bacilysin (B1667699) and salinosporamide. nih.gov These enzymes convert prephenate into non-aromatic intermediates, expanding the chemical diversity accessible from this central metabolite. nih.gov
Table 2: Bio-based Chemicals Produced from Prephenate Pathway Engineering
| Product | Precursor | Key Enzyme(s) | Host Organism | Application |
|---|---|---|---|---|
| p-Coumaric acid | L-Tyrosine | Tyrosine ammonia-lyase (TAL) | E. coli | Precursor for flavonoids, stilbenes |
| (S)-Mandelic acid | Phenylpyruvate | Hydroxymandelate synthase, mandelate (B1228975) dehydrogenase | E. coli | Pharmaceutical intermediate |
| Salinosporamide A | Prephenate | SalX (prephenate decarboxylase) | Salinispora tropica | Anticancer agent |
| Bacilysin | Prephenate | BacA (prephenate decarboxylase) | Bacillus subtilis | Antibiotic |
Enzyme Engineering and Directed Evolution of Prephenate-Converting Enzymes
The efficiency of engineered metabolic pathways is often limited by the catalytic properties of the involved enzymes. nih.govfrontiersin.orgyoutube.com Enzyme engineering and directed evolution are powerful tools to overcome these limitations by improving the activity, stability, and selectivity of key enzymes in the prephenate pathway. nih.govtudelft.nl
A prime target for such engineering efforts is chorismate mutase , which catalyzes the conversion of chorismate to prephenate. nih.govacs.orgpnas.org For instance, the chorismate mutase from Mycobacterium tuberculosis (MtCM) exhibits low catalytic efficiency on its own. nih.govacs.org Through directed evolution, researchers have successfully increased its catalytic efficiency (kcat/Km) by over 270-fold, reaching levels comparable to the most efficient natural enzymes. nih.govnih.gov This was achieved through multiple rounds of random mutagenesis and selection, leading to variants with multiple amino acid substitutions that collectively enhanced catalytic activity and thermal stability. nih.govnih.govacs.org
Computational enzyme engineering approaches are also being employed to rationally design improved enzymes. frontiersin.org By modeling the enzyme's structure and active site, specific mutations can be predicted to enhance desired properties, thus accelerating the engineering process. frontiersin.org
Synthetic Biology Approaches for Novel Prephenate-Derived Pathways
Synthetic biology offers a paradigm shift in metabolic engineering, moving from the optimization of existing pathways to the rational design and construction of entirely new biosynthetic routes. nih.govresearchgate.netyoutube.com This approach allows for the production of novel compounds that are not found in nature.
By combining enzymes from different organisms and engineering their properties, synthetic biologists can create custom pathways originating from prephenate. nih.gov This involves the assembly of genetic circuits and modules that can be fine-tuned to control metabolic flux and optimize product yields. nih.govnih.gov
An emerging area is the creation of pathways to produce non-standard amino acids and their derivatives, which have applications in drug discovery and materials science. nih.gov The discovery of promiscuous enzymes, which can catalyze reactions on non-native substrates, provides a rich source of building blocks for designing these novel pathways. acs.org For example, prephenate aminotransferases, which are involved in the biosynthesis of arogenate, have been identified and characterized, providing new enzymatic tools to channel prephenate into different downstream pathways. nih.govresearchgate.net
The development of synthetic biology platforms allows for the rapid prototyping and testing of these novel pathways in various microbial hosts, accelerating the discovery and development of new bio-based products derived from prephenate. tees.ac.uk
Advanced Research Topics and Future Directions in Prephenate Studies
Structural Biology of Prephenate-Enzyme Complexes and Conformational Dynamics
Understanding the three-dimensional architecture of enzymes that bind prephenate is fundamental to deciphering their catalytic mechanisms. High-resolution crystallography and other structural biology techniques have provided profound insights into how these proteins function and are regulated.
The enzyme chorismate mutase , which catalyzes the conversion of chorismate to prephenate, has been a subject of extensive study. nih.gov It facilitates a nih.govnih.gov-sigmatropic Claisen rearrangement, a rare example of a pericyclic reaction in primary metabolism. nih.govresearchgate.net Molecular dynamics simulations have revealed that the enzyme's active site preferentially binds and stabilizes the reactive, chair-like conformation of chorismate, thereby dramatically accelerating the reaction rate compared to the uncatalyzed reaction in solution. nih.govpnas.org Key amino acid residues within the active site, such as conserved arginine residues, are crucial for positioning the substrate and stabilizing the polarized transition state. nih.gov
Enzymes that utilize prephenate as a substrate, such as prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH) , also exhibit complex structural dynamics. PDT, which channels prephenate towards phenylalanine synthesis, often exists as a dimer or tetramer. nih.govebi.ac.uk Structural studies of PDT from various bacteria, including Staphylococcus aureus and Chlorobium tepidum, have revealed distinct "open" (relaxed, R-state) and "closed" (tense, T-state) conformations. nih.govnih.gov The binding of the allosteric inhibitor L-phenylalanine to a regulatory domain induces a conformational change from the active open state to the inactive closed state, effectively shutting down its own synthesis through feedback inhibition. nih.govresearchgate.net
Similarly, prephenate dehydrogenase, which directs prephenate to the tyrosine pathway, is regulated by its end-product, L-tyrosine. wikipedia.org Structural analysis of PDH from Bacillus anthracis has uncovered a unique allosteric inhibition mechanism. nih.gov Tyrosine binds to a regulatory ACT domain, which triggers an asymmetric rearrangement of the enzyme dimer, sterically blocking the active sites and preventing prephenate from binding. nih.gov These detailed structural snapshots of prephenate-enzyme complexes are invaluable for understanding the precise molecular interactions and conformational shifts that govern catalysis and allosteric regulation.
| Enzyme | Organism | PDB Accession Code | Description |
|---|---|---|---|
| Prephenate Dehydratase (PDT) | Chlorobium tepidum | 2QMX | Crystal structure in a tense (T) state, inhibited by L-Phenylalanine. nih.govwikipedia.org |
| Prephenate Dehydratase (PDT) | Staphylococcus aureus | 2QMW | Crystal structure in a relaxed (R) state. ebi.ac.uk |
| Prephenate Dehydrogenase (PDH) | Bacillus anthracis | 6I7B | Ternary complex with NAD+ and the allosteric inhibitor Tyrosine. nih.gov |
| Chorismate Mutase (CM) | Escherichia coli | 1ECM | Structure of the bifunctional CM-Prephenate Dehydrogenase. pnas.org |
| Chorismate Mutase (CM) | Bacillus subtilis | 2CHT | Trimeric structure complexed with a transition-state analog. pnas.org |
Real-Time Metabolic Flux Analysis and Isotope Tracing in Prephenate Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a living cell. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of atoms through metabolic networks and determine the flux through specific pathways. This approach is particularly valuable for studying the shikimate and aromatic amino acid pathways due to their central role and complex regulation. purdue.edu
Real-time MFA allows for the observation of dynamic changes in metabolic activity in response to environmental stimuli or genetic modifications. nih.gov For the prephenate pathways, this involves introducing a labeled substrate like glucose and monitoring the incorporation of the isotope label into prephenate and its downstream products (phenylalanine and tyrosine) over time. nih.gov Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are essential for separating and detecting these low-concentration, often unstable, pathway intermediates. purdue.edunih.gov
Development of Inhibitors Targeting Prephenate Metabolism for Antimicrobial or Herbicide Applications
The shikimate pathway, including the enzymes that metabolize prephenate, is an attractive target for the development of new antimicrobials and herbicides. This is because the pathway is essential for bacteria, fungi, plants, and some parasites, but is absent in mammals, who must obtain aromatic amino acids from their diet. nih.govbohrium.com This metabolic difference allows for the design of inhibitors that are selectively toxic to pathogens or weeds with minimal effects on humans.
The well-known herbicide glyphosate (B1671968) targets an enzyme earlier in the pathway (EPSP synthase), validating the pathway's suitability for such applications. acib.atuzh.ch Researchers are now actively exploring inhibitors for enzymes downstream of chorismate, such as prephenate dehydratase and prephenate dehydrogenase. nih.gov The goal is to develop compounds that can effectively block the production of phenylalanine and tyrosine, thereby starving the organism of these essential building blocks.
Structure-based drug design is a key strategy in this field. Using the high-resolution crystal structures of enzymes like prephenate dehydrogenase, computational methods can be employed to screen large libraries of chemical compounds for their ability to bind to the active site or to an allosteric regulatory site. nih.govnih.gov For example, the discovery of the unique allosteric inhibition mechanism of Bacillus anthracis prephenate dehydrogenase provides a novel target for designing specific inhibitors that would not affect enzymes with different regulatory mechanisms. nih.gov
In silico screening combined with in vitro enzymatic assays has led to the identification of promising lead compounds. nih.govmdpi.com These efforts are part of a broader search for next-generation antibiotics to combat the growing crisis of multidrug-resistant bacteria. acib.atnih.gov By targeting essential and conserved enzymes like those in the prephenate pathway, it may be possible to develop broad-spectrum antibacterial agents with novel modes of action. mdpi.comnih.gov
| Target Enzyme | Metabolic Role | Rationale for Inhibition | Potential Application |
|---|---|---|---|
| Chorismate Mutase | Converts chorismate to prephenate. nih.gov | Blocks entry into both phenylalanine and tyrosine branches. | Antimicrobial, Herbicide |
| Prephenate Dehydratase | Converts prephenate to phenylpyruvate (phenylalanine precursor). ebi.ac.uk | Specifically blocks phenylalanine biosynthesis. | Antimicrobial, Herbicide |
| Prephenate Dehydrogenase | Converts prephenate to 4-hydroxyphenylpyruvate (tyrosine precursor). wikipedia.org | Specifically blocks tyrosine biosynthesis. | Antimicrobial, Herbicide |
| Prephenate Aminotransferase | Converts prephenate to arogenate (precursor to both Phe and Tyr in some organisms). researchgate.netresearchgate.net | Blocks the arogenate pathway branch in plants and some bacteria. | Herbicide |
Systems Biology Approaches to Global Regulation of Aromatic Metabolism
The biosynthesis of aromatic amino acids is energetically expensive and, consequently, is tightly regulated at multiple levels to match supply with cellular demand. Systems biology integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to construct a holistic view of these complex regulatory networks. nih.govfrontiersin.org
In many bacteria, the genes encoding the enzymes for aromatic amino acid biosynthesis are organized into operons, allowing for coordinated transcriptional regulation. frontiersin.org For example, transcription factors can sense the intracellular levels of the final products—phenylalanine, tyrosine, and tryptophan—and adjust the expression of the biosynthetic genes accordingly. Multi-omics studies on organisms like Aromatoleum aromaticum and Comamonas testosteroni have revealed how the entire catabolic and anabolic network responds to the presence of different aromatic compounds. nih.govresearchgate.netnorthwestern.edu
Emerging Roles of Prephenate in Non-Canonical or Specialized Metabolic Routes
While prephenate is classically known as the precursor to phenylalanine and tyrosine, recent research has uncovered its role as a branch-point metabolite for the biosynthesis of a variety of specialized (or secondary) metabolites, particularly in plants and bacteria. nih.govnih.gov These compounds are not essential for primary growth but play crucial roles in defense, signaling, and environmental adaptation. nih.govresearchgate.net
A novel family of enzymes, termed non-aromatizing prephenate decarboxylases, has been identified that diverts prephenate away from the canonical aromatic amino acid pathways. nih.gov Unlike prephenate dehydratases and dehydrogenases, which catalyze decarboxylation with concomitant aromatization, these enzymes perform decarboxylation while avoiding aromatization, leading to unique diene products. nih.gov For example, the enzyme BacA in Bacillus subtilis is involved in the biosynthesis of bacilysin (B1667699), a non-proteinogenic amino acid incorporated into an antibiotic peptide. nih.gov Similarly, enzymes like AerD and SalX in other bacteria initiate pathways that transform prephenate into distinct amino acid components of natural products such as aeruginosins and salinosporamides. nih.gov
In plants, the vast diversity of aromatic natural products, including lignin (B12514952), flavonoids, and various alkaloids, stems from the aromatic amino acids. nih.govresearchgate.net The evolution of diverse enzyme families that act on prephenate and its derivatives has been a key driver of this chemical diversity. nih.gov By channeling prephenate into these specialized routes, organisms can produce a wide array of bioactive compounds, highlighting the metabolic plasticity of this central intermediate. The discovery of these non-canonical pathways is expanding our understanding of the metabolic potential of prephenate beyond its fundamental role in protein synthesis.
Q & A
Q. What are the key physicochemical properties of prephenic acid barium salt relevant to experimental handling?
this compound (CAS 2931-08-0) is critical in aromatic amino acid biosynthesis. Key properties include:
Q. How should this compound be stored to ensure stability in laboratory settings?
- Store at -20°C in airtight containers to prevent hydration/decomposition .
- Dissolve in 50 mM HEPES buffer (pH 7.0) with 120 mM K₂SO₄ for enzymatic assays; remove precipitated BaSO₄ via centrifugation (15,000g, 5 min, 4°C) before use .
- Avoid free acid formation (unstable) by maintaining salt form during handling .
Q. What spectroscopic methods are recommended for confirming the identity of this compound?
- NMR : Use deuterated solvents (e.g., D₂O) to analyze cyclohexadienyl and carboxylate moieties .
- Mass spectrometry : Confirm molecular ion peaks (m/z 361.937 for [M]⁺) .
- Elemental analysis : Quantify barium content via gravimetric methods (e.g., precipitation as BaSO₄) .
Advanced Research Questions
Q. How can this compound be prepared in solution for enzymatic assays?
- Dissolve 10 mg of the salt in 400 µL 50 mM HEPES (pH 7.0) containing 120 mM K₂SO₄ .
- Centrifuge (15,000g, 5 min, 4°C) to remove insoluble BaSO₄ .
- Validate supernatant concentration via UV-Vis (λ = 260 nm, ε ≈ 1,200 M⁻¹cm⁻¹ for prephenate) or HPLC (C18 column, 0.1% TFA mobile phase) .
Q. What role does this compound play in studying aromatic amino acid biosynthesis pathways?
- Acts as a branch-point intermediate in pathways leading to phenylalanine, tyrosine, and secondary metabolites .
- Enzymes like chorismate mutase convert prephenate to tetrahydrotyrosine derivatives in Bacillus subtilis .
- Isotopic labeling (e.g., ¹³C-glucose) can track flux through shikimate pathway branches using prephenate as a tracer .
Q. How can researchers resolve contradictions in data related to this compound's stability under different pH conditions?
- Contradiction : Stability in buffer vs. decomposition in free acid form.
- Methodology :
- Compare stability in HEPES (pH 7.0) vs. acidic conditions (pH <4) via HPLC .
- Use TGA (thermogravimetric analysis) to assess decomposition thresholds .
- Reference spectral libraries (e.g., PubChem CID 57654510) to confirm degradation products .
Q. What methodological considerations are critical when quantifying this compound in complex biological matrices?
- Sample preparation : Lyophilize cell lysates and reconstitute in 50 mM ammonium acetate (pH 6.8) to minimize interference .
- Detection : LC-MS/MS with MRM transitions (e.g., m/z 362 → 244 for prephenate) .
- Quality control : Spike recovery tests (80–120%) and internal standardization (e.g., deuterated prephenate) .
Q. How does the use of this compound as a precursor influence the design of isotopic labeling studies in metabolic flux analysis?
- Labeling strategy : Introduce ¹³C or ¹⁵N isotopes into prephenate to trace carbon/nitrogen allocation in phenylpropanoid pathways .
- Experimental design :
- Use pulse-chase experiments with labeled prephenate in B. subtilis cultures .
- Analyze isotopomer distributions via GC-MS or NMR to quantify pathway fluxes .
- Data interpretation : Normalize to unlabeled controls and correct for natural isotope abundance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
